molecular formula C7H7ClN2 B122261 4-Pyridylacetonitrile hydrochloride CAS No. 92333-25-0

4-Pyridylacetonitrile hydrochloride

Cat. No. B122261
CAS RN: 92333-25-0
M. Wt: 154.6 g/mol
InChI Key: UBYQSEXKPQZPCN-UHFFFAOYSA-N
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Description

4-Pyridylacetonitrile hydrochloride, referred to as 4PAN in the literature, is a chemical compound that has been synthesized and studied for its various properties and potential applications. The compound is derived from pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The synthesis and characterization of 4PAN have been explored in several studies, which have provided insights into its molecular structure, chemical reactivity, and physical properties .

Synthesis Analysis

The synthesis of 4PAN involves the cyanation of 4-bromo methyl pyridines using TMSiCN under basic conditions. This method has been demonstrated to be effective in producing 4PAN, which is then characterized using various spectroscopic techniques such as FTIR, FT-Raman, and NMR. The synthesis process is crucial for ensuring the purity and yield of the compound, which can then be used for further studies or applications .

Molecular Structure Analysis

The molecular structure of 4PAN has been investigated using density functional theory (DFT) computations. By evaluating torsional potential energies as a function of the angle of rotation around C-C bonds of functional groups, researchers have been able to determine the ground state structure of the molecule. The molecular electrostatic potential (MESP) mapping has provided insights into the charge density distribution of the compound. Additionally, the HOMO-LUMO orbital energy gap and thermodynamic parameters have been determined, which are important for understanding the electronic properties of 4PAN .

Chemical Reactions Analysis

While the specific chemical reactions of 4PAN are not detailed in the provided papers, the studies with azinylacetonitriles, such as 2-pyridylacetonitrile, suggest that these compounds can undergo various reactions to form functionally substituted pyridines. These reactions include coupling with aromatic diazonium salts, reacting with hydroxylamine, and condensation with dimethylformamide dimethyl acetal. Such reactions indicate the potential versatility of pyridylacetonitriles in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4PAN have been extensively studied. The vibrational modes of the molecule have been assigned using potential energy distribution (PED) in DFT computations. The first-order hyperpolarizability, polarizability, and dipole moment values have been evaluated to study the nonlinear optical (NLO) response of the molecules. Additionally, the UV-Visible spectra have been calculated theoretically to understand the types of electronic transitions involved. The NMR chemical shifts have been studied and correlated with experimental results, providing further validation of the molecular structure. The NBO analysis has been conducted to study the stability of the molecule arising from charge delocalization and hyperconjugative interactions .

Scientific Research Applications

Quantum Chemical Studies

4-Pyridylacetonitrile (4PAN) has been utilized in spectroscopic and quantum chemical studies. Research by (Reddy et al., 2019) involved the synthesis and characterization of 4PAN through cyanation of 4-bromo methyl pyridines. The study highlighted its potential in understanding molecular structure and electronic properties.

Synthesis of Functional Substituted Pyridines

4-Pyridylacetonitrile serves as a precursor in the synthesis of functional substituted pyridines. (Al-Sheikh & Elnagdi, 2009) demonstrated its role in forming arylhydrazones, which are significant in pharmaceutical and chemical industries.

Catalytic Applications

It's also been studied for its catalytic properties. (Liu et al., 2014) researched 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, showing its effectiveness as a recyclable catalyst in acylation reactions.

Reactions with Ethyl Phenylpropiolate

The compound shows interesting reactions with ethyl phenylpropiolate, producing diverse products. (Al-Jallo & Al-Azawi, 1977) explored this, contributing to the knowledge of pyridyl compound interactions.

Formation of Pyrrole Compounds

The reaction of 4-pyridylacetonitrile in forming pyrrole compounds has been studied. (Sayre et al., 1993) found that it reacts with primary amines to form pyrroles, which are significant in understanding lipid peroxidation and its effects.

Acidity Constants in Binary Mixtures

The study of acidity constants of related pyridyl compounds in acetonitrile + water mixtures was conducted by (Ghasemi et al., 2003), revealing insights into acid-base behavior in different solvent conditions.

Arylmethyl Pyrrolopyridine Synthesis

Research into the synthesis of arylmethyl pyrrolopyridine derivatives using 4-pyridylacetonitrile has been documented by (Wang et al., 1998), highlighting its use in creating structurally complex molecules.

Understanding Steel Corrosion Inhibition

The role of pyridyl compounds, including 4-pyridylacetonitrile derivatives, in corrosion inhibition of steel in hydrochloric acid was explored by (Bentiss et al., 2007), demonstrating its potential in industrial applications.

Analytical Applications in Precipitation Titrations

Its utility in non-aqueous solvents for precipitation titrations was investigated by (Stanić & Dimić, 2013), showing its importance in analytical chemistry.

Enzymatic Studies

Finally, (Nagasawa et al., 1990) studied a new type of nitrilase, arylacetonitrilase, which specifically catalyzes the hydrolysis of arylacetonitriles such as 4-pyridylacetonitrile, contributing to our understanding of enzymatic reactions.

properties

IUPAC Name

2-pyridin-4-ylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2.ClH/c8-4-1-7-2-5-9-6-3-7;/h2-3,5-6H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYQSEXKPQZPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496264
Record name (Pyridin-4-yl)acetonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridylacetonitrile hydrochloride

CAS RN

92333-25-0
Record name (Pyridin-4-yl)acetonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyridylacetonitrile hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
S Liu, S Lee, S Wang, A Yeh, HM Gau… - Inorganic …, 2001 - ACS Publications
… 4-Pyridylacetonitrile hydrochloride salt was purchased from Aldrich. [Ru(NH 3 ) 5 NCCH CH … by adding 5.0 g of powdered 4-pyridylacetonitrile hydrochloride to a flask containing 60 mL …
Number of citations: 8 pubs.acs.org
ZT Boggs - 2019 - mds.marshall.edu
Although isoelectronic to benzene, the reactivity of pyridine-derived compounds can be quite different. Notably, routes to prepare pyridyl analogs to known phenyl compounds can be …
Number of citations: 2 mds.marshall.edu
E Pérez-Gutiérrez, MJ Percino, VM Chapela, M Cerón… - Materials, 2011 - mdpi.com
… To obtain compound III, 0.3462 mg (2.23 mmol) of 4-pyridylacetonitrile hydrochloride and 0.5 g (2.23 mmol) of N-ethyl-3-cabazolecarboxaldehyde were dissolved in 10 mL of …
Number of citations: 17 www.mdpi.com
MC Helvenston, VN Nesterov, HJ Jenkins - Journal of Chemical …, 2005 - Springer
… The investigated compounds were synthesized by the reaction of 4-pyridylacetonitrile hydrochloride 1 with aryl aldehydes 2a and 2b, in accord with literature methods.We have also …
Number of citations: 3 link.springer.com
MJ Percino, M Cerón, P Ceballos, G Soriano-Moro… - …, 2016 - pubs.rsc.org
… For I**, the reaction was conducted in the absence of any catalyst; it was carried out with the same molar ratio of reagents but, in this case, 0.5 g of 4-pyridylacetonitrile hydrochloride …
Number of citations: 14 pubs.rsc.org
C Del Fiandra, M Moccia, MFA Adamo - Organic & Biomolecular …, 2016 - pubs.rsc.org
… Compounds 1a–p are stable solids that can be obtained in large quantities (10–100 mmol) as single Z-isomers by reacting commercially available 4-pyridylacetonitrile hydrochloride …
Number of citations: 7 pubs.rsc.org
ME Anderson, AGM Barrett, BM Hoffman - Inorganic Chemistry, 1999 - ACS Publications
… A slurry of 4-pyridylacetonitrile hydrochloride (12.36 g, 80 mmol) and iodine (37.24 g, 147 mmol) in 1:1 Et 2 O−MeOH (80 mL) was allowed to reflux under nitrogen for 1 h. The solution …
Number of citations: 80 pubs.acs.org
C Del Fiandra, M Moccia, V Cerulli… - Chemical …, 2016 - pubs.rsc.org
… Compounds 1a–m (Table 1) were obtained by reacting commercially available 4-pyridylacetonitrile hydrochloride 5 with an aromatic, heteroaromatic or aliphatic aldehyde 6 in the …
Number of citations: 36 pubs.rsc.org
M Nakabayashi, T Matsuo… - Chemistry–A European …, 2023 - Wiley Online Library
… A Knoevenagel condensation of 2,5-dimethoxybenzene-1,4dicarboxaldehyde with 4-pyridylacetonitrile hydrochloride in the presence of triethylamine in ethanol at 40 C overnight gave …
ME Wright, EG Toplikar - Macromolecules, 1992 - ACS Publications
A detailed structural analysis of several ferrocene-based nonlinear optical (NLO)-phores was done by X-ray diffraction. Structures were reported for (jj5-CbH5}{) j6-C5H4CH= C (CN)(R)…
Number of citations: 85 pubs.acs.org

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